
(4-t-Butoxy-phenylethynyl)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is an organic compound that features a phenylethynyl group substituted with a tert-butoxy group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylacetylene derivative with a tert-butoxy group and a trimethylsilyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (4-tert-butoxy-phenylethynyl)-trimethyl-silane may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylacetylenes with different functional groups.
Reduction: Reduction reactions can lead to the formation of phenylethanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetylenes with hydroxyl or carbonyl groups.
Reduction: Phenylethanes.
Substitution: Phenylethynyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-tert-butoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (4-tert-butoxy-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group can engage in π-π interactions, while the tert-butoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. Molecular targets and pathways may include interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-butoxy-phenylethynyl)-phenylamine
- (4-tert-butoxy-phenylethynyl)-cyclopentanol
- Tetrathiafulvalene-tetraazapyrene triads
Uniqueness
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its phenylethynyl, tert-butoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C15H22OSi |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)16-14-9-7-13(8-10-14)11-12-17(4,5)6/h7-10H,1-6H3 |
Clave InChI |
WDYRJFBGCQLMCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





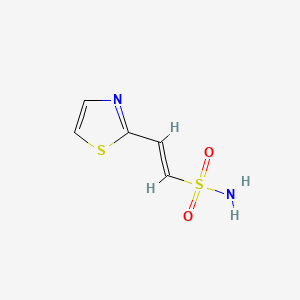
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
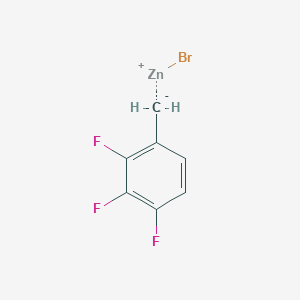

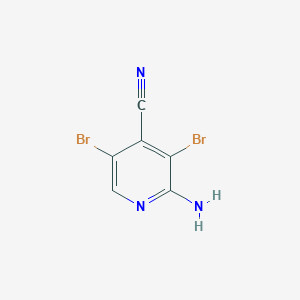
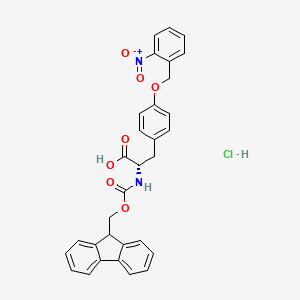
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
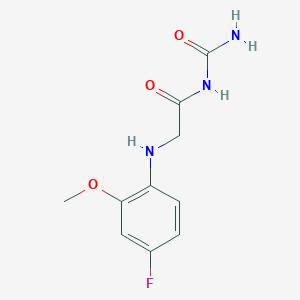
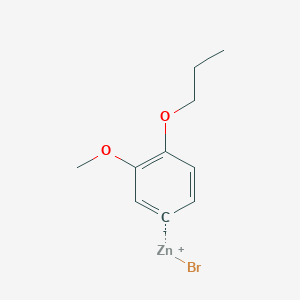
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
